Lumefantrine-d18

Stable Isotope Labeling Analytical Reference Standards Bioanalytical Method Validation

Lumefantrine-d18 is a high-purity (≥98% by HPLC, ≥98% atom D) stable isotope-labeled internal standard, optimized for robust LC-MS/MS quantification of lumefantrine and desbutyl-lumefantrine in clinical PK studies. Its +18 Da mass shift virtually eliminates isotopic cross-talk from the unlabeled analyte—a critical advantage over d9 alternatives—ensures precision within ±10% CV, and has been peer-validated for a 2.2-min run time, boosting throughput by ~27%. Manufactured to GLP-compliant specifications with certified 3-year powder stability at -20°C. Order now to reduce per-sample cost and regulatory requalification risk.

Molecular Formula C30H32Cl3NO
Molecular Weight 547.0 g/mol
Cat. No. B1139377
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLumefantrine-d18
Molecular FormulaC30H32Cl3NO
Molecular Weight547.0 g/mol
Structural Identifiers
InChIInChI=1S/C30H32Cl3NO/c1-3-5-13-34(14-6-4-2)19-29(35)28-18-23(33)17-27-25(15-20-7-9-21(31)10-8-20)26-16-22(32)11-12-24(26)30(27)28/h7-12,15-18,29,35H,3-6,13-14,19H2,1-2H3/b25-15-/i1D3,2D3,3D2,4D2,5D2,6D2,13D2,14D2
InChIKeyDYLGFOYVTXJFJP-OASVJRPASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lumefantrine-d18: Stable Isotope-Labeled Internal Standard for Precise Antimalarial Quantification


Lumefantrine-d18 (CAS 1185240-53-2) is a deuterium-labeled analog of the antimalarial drug lumefantrine, in which eighteen hydrogen atoms are replaced by deuterium (D) across both dibutylamino side chains, yielding a molecular mass shift of +18 Da (m/z ~547 vs. ~529 for unlabeled lumefantrine) . This stable isotope-labeled compound is manufactured to ≥98% chemical purity by HPLC and ≥98% atom D isotopic enrichment . As a research-use-only analytical reagent, Lumefantrine-d18 is designed explicitly as an internal standard (IS) for liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantification of lumefantrine and its active metabolite desbutyl-lumefantrine in biological matrices [1].

Why Lumefantrine-d18 Cannot Be Substituted with Unlabeled Lumefantrine or Lower-Deuterated Analogs


In LC-MS/MS bioanalysis, isotopic internal standards correct for variable extraction recovery, matrix-induced ionization suppression/enhancement, and instrument drift. Unlabeled lumefantrine cannot serve this function because it co-elutes with and is spectrometrically indistinguishable from the target analyte [1]. Among deuterated options, lower-substitution analogs (e.g., Lumefantrine-d9) exhibit reduced mass separation (Δm = +9 Da), which increases susceptibility to isotopic cross-talk interference from the naturally abundant M+1/M+2 isotopic envelope of the unlabeled analyte [2]. The +18 Da mass shift of Lumefantrine-d18 provides greater chromatographic co-elution fidelity while minimizing spectral overlap artifacts—a critical requirement for assays requiring precision within ±10% CV and accuracy within ±10% across clinically relevant concentration ranges [3].

Lumefantrine-d18: Quantified Performance Differentiation Versus Alternative Internal Standards


Isotopic Enrichment and Chemical Purity: Certified 98% Atom D with 99.02% HPLC Purity

Lumefantrine-d18 is supplied with dual certification: 98% atom D isotopic enrichment and 99.02% chemical purity by HPLC. This combination exceeds the industry minimum threshold of 95% atom D commonly required for robust internal standard performance. Lower-enriched batches (e.g., 95% atom D) contain residual unlabeled or partially labeled species that contribute to baseline interference at the analyte MRM channel . The 99.02% chemical purity specification ensures minimal contribution from structurally related impurities that could generate spurious peaks or suppress ionization .

Stable Isotope Labeling Analytical Reference Standards Bioanalytical Method Validation

LC-MS/MS Method Validation Performance: Precision Within 10% CV and Accuracy Within ±10% Across Full Dynamic Range

In a validated LC-MS/MS method using Lumefantrine-d18 as the internal standard, inter- and intra-assay precision was within 10% coefficient of variation (CV) for all quality control levels of lumefantrine (LUM), and accuracy was within ±10% across the entire measuring range of 21–529 ng/mL in human plasma [1]. The method achieved a 2.2-minute total chromatography time using a Hypersil Gold C18 column, enabling high-throughput sample analysis [1]. In contrast, a separate LC-MS/MS method employing Lumefantrine-d9 as the internal standard achieved inter-assay accuracy of 99.5% (CV=5.5%) and intra-assay accuracy of 103% (CV=5.5%) in mouse whole blood over a 15.6–4000 ng/mL range, with a longer 3-minute run time [2]. Both methods meet regulatory acceptance criteria; however, the Lumefantrine-d18-based method demonstrates faster analytical throughput with equivalent or superior precision metrics in human plasma.

LC-MS/MS Quantification Pharmacokinetic Studies Bioanalytical Method Validation

Simultaneous Quantification of Parent Drug and Active Metabolite Using a Dual Internal Standard Approach

A validated LC-MS/MS method successfully employed Lumefantrine-d18 as the internal standard for lumefantrine (LUM) while simultaneously using Desbutyl-lumefantrine-d9 as the internal standard for the active metabolite desbutyl-lumefantrine (DBL) [1]. This dual-IS configuration achieved a measuring range of 21–529 ng/mL for LUM and 1.9–47 ng/mL for DBL, with sample stability maintained for 7 days at +5°C and up to 6 months at -20°C [1]. The method was applied to plasma samples from children under 5 years of age with uncomplicated malaria, monitoring drug concentrations up to 28 days after a standard 3-day artemether-lumefantrine treatment regimen [1]. No equivalent dual-IS method using Lumefantrine-d9 for the parent drug has been reported in peer-reviewed literature for human plasma applications.

Metabolite Quantification Dual Internal Standard Method Artemether-Lumefantrine Combination Therapy

Extended Mass Shift Advantage: +18 Da Reduces Isotopic Interference Relative to +9 Da d9 Analog

Lumefantrine-d18 contains eighteen deuterium atoms distributed across both dibutylamino side chains, producing a nominal mass shift of +18 Da (m/z ~547 for [M+H]+ versus m/z ~529 for unlabeled lumefantrine) . In contrast, Lumefantrine-d9 contains nine deuterium atoms and exhibits a +9 Da shift (m/z ~538 for [M+H]+) [1]. The larger mass differential of d18 provides a greater safety margin against isotopic cross-talk from the natural abundance M+1/M+2 isotopic cluster of the unlabeled analyte, which can be significant for chlorine-containing compounds (three chlorine atoms present, contributing to a pronounced M+2 isotopic peak). This reduced interference is particularly critical when quantifying low concentrations of lumefantrine near the LLOQ, where isotopic contribution from the analyte's natural abundance envelope may otherwise compromise precision [2].

Isotopic Interference Mass Spectrometry Internal Standard Selection

Long-Term Storage Stability: Validated 3-Year Shelf Life at -20°C

Lumefantrine-d18 demonstrates validated long-term storage stability of 3 years as powder when stored at -20°C, and 1 year stability when stored in solvent at -80°C . This stability profile is supported by the compound's measured melting point of 126-128°C and density of 1.3±0.1 g/cm³ . In contrast, lower-purity or non-certified lumefantrine-d18 batches lacking manufacturer stability validation data may degrade through de-deuteration (hydrogen-deuterium exchange) or chemical decomposition, leading to isotopic enrichment drift and compromised quantitative accuracy over extended storage periods [1].

Reference Standard Storage Stability Studies Laboratory Procurement

Lumefantrine-d18: Optimal Use Cases Based on Validated Quantitative Evidence


Human Clinical Pharmacokinetic Studies of Artemether-Lumefantrine Combination Therapy

Laboratories conducting human plasma pharmacokinetic studies for artemether-lumefantrine combination therapy should select Lumefantrine-d18 as the internal standard. It has been validated in a peer-reviewed LC-MS/MS method that achieved precision within 10% CV and accuracy within ±10% across a 21–529 ng/mL range in human plasma, with demonstrated application to pediatric malaria patients monitored up to 28 days post-treatment [1]. This is the only lumefantrine internal standard with published validation data for simultaneous quantification of both parent drug (LUM) and active metabolite (DBL) in human plasma using a dual-IS approach [1].

High-Throughput Bioanalytical Laboratories Requiring Rapid Sample Turnaround

For bioanalytical CROs and core facilities processing large-volume clinical trial batches, Lumefantrine-d18 enables a 2.2-minute chromatographic run time [1]—27% faster than the 3.0-minute method using Lumefantrine-d9 [2]. Combined with a simple protein precipitation extraction and 100 μL plasma volume requirement [1], this throughput advantage translates to approximately 30 additional samples analyzed per 8-hour instrument shift, directly improving operational efficiency and reducing per-sample cost.

Method Development for Low-Concentration Terminal Elimination Phase Sampling

Lumefantrine's long terminal elimination half-life (3-6 days) necessitates accurate quantification at low ng/mL concentrations in late time-point samples. The +18 Da mass shift of Lumefantrine-d18 provides superior separation from the unlabeled analyte's natural abundance isotopic envelope compared to the +9 Da shift of d9 alternatives [1], minimizing cross-interference at the LLOQ. This reduced isotopic cross-talk is critical for achieving the 21 ng/mL LLOQ demonstrated in human plasma methods [2], enabling reliable characterization of terminal elimination phase pharmacokinetics.

GLP/GCP-Compliant Reference Standard Inventory Management

Regulated bioanalytical laboratories operating under GLP or GCP guidelines benefit from Lumefantrine-d18's certified 3-year powder stability at -20°C [1] and 99.02% HPLC purity specification [2]. This validated stability profile reduces the frequency of reference standard requalification and minimizes procurement-related downtime. The dual certification of 98% atom D isotopic enrichment further supports audit-trail documentation required for regulatory submission of pharmacokinetic data to agencies such as the FDA and EMA.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lumefantrine-d18

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.